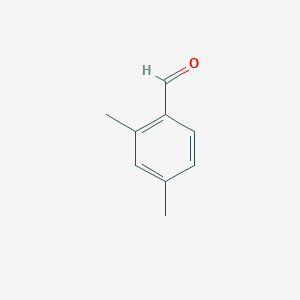

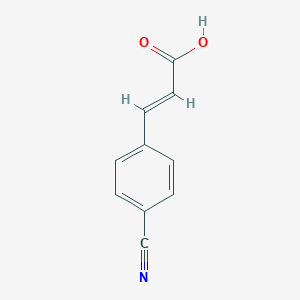

2,2-Dihydroxy-1-(4-methylphenyl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

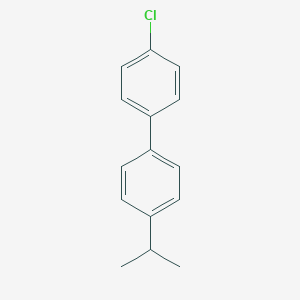

2,2-Dihydroxy-1-(4-methylphenyl)ethanone is a chemical compound that belongs to the class of organic compounds known as phenyl ethanones. It is characterized by the presence of a phenyl group (a benzene ring) attached to an ethanone (acetophenone) structure with additional hydroxyl groups. This compound is structurally related to other phenyl ethanones, which have been studied for various applications, including as photoremovable protecting groups for carboxylic acids, in charge density analysis, and for their antimicrobial properties.

Synthesis Analysis

The synthesis of related compounds, such as 1-[2-(2-hydroxyalkyl)phenyl]ethanone (HAPE), has been reported for the protection of carboxylic acids. The synthesis involves the introduction of the hydroxyalkyl group to the phenyl ethanone structure, which can be photolyzed to release the protected acid in good yields . Although the exact synthesis of 2,2-dihydroxy-1-(4-methylphenyl)ethanone is not detailed in the provided papers, similar synthetic strategies may be applicable.

Molecular Structure Analysis

The molecular structure of compounds similar to 2,2-dihydroxy-1-(4-methylphenyl)ethanone has been analyzed using techniques such as high-resolution X-ray and neutron diffraction data. For instance, the charge density analysis of 1-(2-hydroxy-5-nitrophenyl)ethanone reveals details of intra- and intermolecular bonding features, including the extent of pi-delocalization . These techniques could be used to elucidate the molecular structure of 2,2-dihydroxy-1-(4-methylphenyl)ethanone and provide insights into its electronic properties.

Chemical Reactions Analysis

Phenyl ethanones can undergo various chemical reactions, including oxidation. For example, the oxidation of 1-(2-hydroxyphenyl)-2-(4-hydroxyphenyl)ethane leads to the formation of benzofuran and dihydrobenzofuran derivatives . This suggests that 2,2-dihydroxy-1-(4-methylphenyl)ethanone could potentially participate in similar oxidative transformations, possibly leading to the formation of heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of phenyl ethanones can be characterized using a range of techniques. For instance, 1-(5-chloro-2-hydroxyphenyl)ethanone has been characterized by melting point, elemental analyses, and spectroscopic methods, and its crystal structure has been determined . Similarly, the Eu3+ complex with 1-(2,6-dihydroxyphenyl)ethanone has been studied for its luminescence and excited state dynamics . These studies provide a foundation for understanding the properties of 2,2-dihydroxy-1-(4-methylphenyl)ethanone, which may exhibit similar physicochemical characteristics.

Aplicaciones Científicas De Investigación

Antibacterial and Enzyme Inhibition Properties

Research has identified synthetic benzyl phenyl ketone derivatives, including precursors structurally related to 2,2-Dihydroxy-1-(4-methylphenyl)ethanone, as potent inhibitors of the 5-lipoxygenase enzyme, which is crucial for the inflammatory process. These compounds, particularly those with a catechol group, exhibit both potent enzyme inhibition and notable antibacterial properties. For instance, specific derivatives have shown nearly 100% inhibition of bacterial growth for strains such as Escherichia coli and Staphylococcus aureus, highlighting their potential in antimicrobial applications and as anti-inflammatory agents (Vásquez-Martínez et al., 2019).

Molecular Docking and Antimicrobial Studies

Another dimension of its application is seen in the molecular docking studies of similar compounds, which have demonstrated binding efficacy with proteins in Staphylococcus aureus. These studies reveal not only the antimicrobial potential of such compounds but also their favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, making them viable candidates for further pharmacological development (Medicharla SRI SATYA et al., 2022).

Synthetic Applications

On the synthetic side, derivatives of 2,2-Dihydroxy-1-(4-methylphenyl)ethanone have been utilized as intermediates in the synthesis of various complex molecules. These synthetic routes offer a glimpse into the compound's versatility in creating pharmacologically active molecules or materials with unique properties (Zhou Jin-xia, 2010).

Photocatalytic and Biological Activity Studies

Moreover, research into the photocatalytic degradation of pharmaceutical agents using titanium dioxide suspensions has leveraged compounds structurally akin to 2,2-Dihydroxy-1-(4-methylphenyl)ethanone. These studies offer insights into environmental applications, particularly in the degradation of pollutants or unwanted substances (Sakkas et al., 2007).

Safety And Hazards

The safety information available indicates that this compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Propiedades

IUPAC Name |

2,2-dihydroxy-1-(4-methylphenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-6-2-4-7(5-3-6)8(10)9(11)12/h2-5,9,11-12H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYZCEPPNDUWKPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80936636 |

Source

|

| Record name | 2,2-Dihydroxy-1-(4-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80936636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dihydroxy-1-(4-methylphenyl)ethanone | |

CAS RN |

16208-14-3 |

Source

|

| Record name | NSC402744 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402744 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-Dihydroxy-1-(4-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80936636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[b]thiophene, 3,7-dimethyl-](/img/structure/B100686.png)

![Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium](/img/structure/B100689.png)